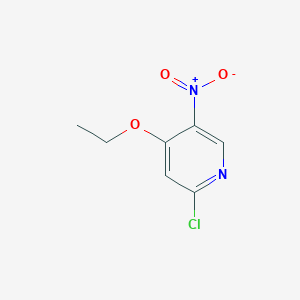

2-Chloro-4-ethoxy-5-nitropyridine

Description

Contextualization within the Field of Substituted Pyridine (B92270) Derivatives

Substituted pyridines are a class of organic compounds based on the pyridine ring, a six-membered heterocycle containing one nitrogen atom. The strategic placement of various functional groups on this aromatic ring can dramatically influence the molecule's physical and chemical properties, leading to a diverse array of applications. The presence of electron-withdrawing groups, such as a nitro group (-NO2), and a halogen, like chlorine (-Cl), alongside an electron-donating ethoxy group (-OCH2CH3), as seen in 2-Chloro-4-ethoxy-5-nitropyridine , creates a unique electronic environment within the pyridine ring.

This particular arrangement of substituents makes the compound an interesting case study in the interplay of electronic effects in an aromatic system. The nitro group at the 5-position and the chlorine atom at the 2-position significantly activate the ring towards nucleophilic attack, a key reaction pathway for the functionalization of pyridines. nih.gov The ethoxy group at the 4-position, conversely, introduces an electron-donating character, which can modulate the reactivity of the molecule. The study of such polysubstituted pyridines is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

Rationale for Academic Investigation of its Synthetic Utility and Fundamental Reactivity

The academic investigation into This compound is driven by its potential as a versatile synthetic intermediate. The chlorine atom at the 2-position is a good leaving group, activated by the strong electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring and the nitro group at the 5-position. This makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups at this position. stackexchange.com

The nitro group itself can be a precursor to an amino group via reduction, which opens up another avenue for further molecular elaboration, such as diazotization or acylation reactions. Furthermore, the ethoxy group could potentially be cleaved to a hydroxyl group, providing another site for chemical modification. This multi-functional nature makes This compound a valuable scaffold for the construction of more complex molecules, potentially with interesting biological activities or material properties. The exploration of its synthesis and reactivity is therefore a key objective for chemists seeking to expand the toolbox of available building blocks for organic synthesis.

While specific documented research on the synthesis and reactivity of This compound is limited in publicly available literature, its chemical behavior can be inferred from the well-established chemistry of related compounds. The synthesis of analogous 2-chloronitropyridines often involves the chlorination of the corresponding hydroxypyridine. For instance, 2-chloro-5-nitropyridine (B43025) is commonly prepared by treating 2-hydroxy-5-nitropyridine (B147068) with a chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). chemicalbook.comgoogle.com A plausible synthetic route to This compound could therefore commence from a suitably substituted pyridone precursor, such as 4-ethoxy-5-nitropyridin-2-ol . The nitration of 2-chloro-4-ethoxypyridine (B183384) could be another potential synthetic pathway, although the regioselectivity of such a reaction would need to be carefully controlled.

The reactivity of This compound is expected to be dominated by nucleophilic substitution at the C2 position. The chlorine atom is highly activated towards displacement by a variety of nucleophiles, including amines, alkoxides, and thiols. This reactivity is a cornerstone of its synthetic utility, enabling the facile introduction of diverse functionalities to build up molecular complexity. The presence of the nitro group is crucial in stabilizing the Meisenheimer complex intermediate formed during the SNAr reaction, thereby facilitating the substitution process.

Below are tables summarizing the key properties of This compound and a related compound for which more data is available, illustrating the expected characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2089301-54-0 |

| Molecular Formula | C₇H₇ClN₂O₃ |

| Molecular Weight | 202.60 g/mol |

Note: Experimental data for this compound is not widely available in public databases. The properties are calculated or inferred based on its structure.

Table 2: Physicochemical Properties of the Analogous 2-Chloro-4-methoxy-5-nitropyridine (B1386962)

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-methoxy-5-nitropyridine | nih.gov |

| CAS Number | 607373-83-1 | nih.gov |

| Molecular Formula | C₆H₅ClN₂O₃ | nih.gov |

| Molecular Weight | 188.57 g/mol | nih.gov |

The systematic investigation of the synthesis and reactivity of polysubstituted pyridines like This compound is fundamental to advancing the field of heterocyclic chemistry. The insights gained from such studies contribute to the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethoxy-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-6-3-7(8)9-4-5(6)10(11)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLQTNXGIJWTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro 4 Ethoxy 5 Nitropyridine

Retrosynthetic Analysis of the 2-Chloro-4-ethoxy-5-nitropyridine Scaffold

Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, the analysis reveals several key disconnections. The ether linkage, the chloro substituent, and the nitro group are the primary functional groups to consider for strategic bond cleavage.

The carbon-oxygen bond of the ethoxy group is a logical point for disconnection, suggesting an etherification reaction as a key synthetic step. This would involve a precursor such as 2-chloro-5-nitro-pyridin-4-ol and an ethylating agent. innospk.com Further deconstruction points to the introduction of the chloro and nitro groups onto a pyridine (B92270) ring. The relative positions of these substituents (chloro at C2, ethoxy at C4, and nitro at C5) dictate the order and methodology of the functionalization steps. A plausible retrosynthetic pathway might start from a simpler pyridine derivative, sequentially introducing the required functionalities in a regioselective manner. researchgate.net

Approaches to Pyridine Ring Functionalization

The synthesis of this compound necessitates the precise introduction of three different substituents onto the pyridine ring. This requires a careful selection of reactions and an understanding of the directing effects of the substituents at each stage.

Regioselective Nitration of Pyridine Precursors

The introduction of a nitro group at the C5 position of the pyridine ring is a critical step. The regioselectivity of nitration is highly dependent on the existing substituents on the pyridine ring. rsc.orgresearchgate.net For instance, nitration of 2-aminopyridine (B139424) derivatives often leads to the introduction of the nitro group at the 5-position. guidechem.com The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. guidechem.com The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity and avoid the formation of unwanted byproducts. frontiersin.org

Introduction of Halogen Substituents (Chlorination)

The installation of a chlorine atom at the C2 position of the pyridine ring is another essential transformation. This is often achieved by converting a hydroxyl or amino group at that position into a chloro group. For example, a 2-hydroxypyridine (B17775) derivative can be converted to the corresponding 2-chloropyridine (B119429) using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com The choice of chlorinating agent and reaction conditions can influence the yield and purity of the product. mdpi.com

Another approach involves the deoxygenative chlorination of a pyridine N-oxide precursor. researchgate.net This method can be particularly useful when direct chlorination is challenging.

Etherification (Ethoxylation) Reactions

The final key functionalization is the introduction of the ethoxy group at the C4 position. This is typically accomplished through a Williamson ether synthesis, where a pyridin-4-ol (or its corresponding alkoxide) is reacted with an ethylating agent, such as ethyl iodide or ethyl bromide. The reactivity of the pyridin-4-ol can be enhanced by using a base to deprotonate the hydroxyl group, forming a more nucleophilic pyridin-4-oxide.

Synthesis Routes from Key Pyridine Intermediates

A common and practical approach to synthesizing this compound involves the derivatization of readily available pyridine intermediates.

Derivatization from 2-Chloro-4-nitropyridine (B32982)

One of the well-established routes starts from 2-Chloro-4-nitropyridine. chemicalbook.com This intermediate can be synthesized from 2-chloropyridine through N-oxidation followed by nitration. dissertationtopic.net The subsequent steps to arrive at the target molecule involve the strategic introduction of the ethoxy and the second nitro group.

However, a more direct pathway involves the functionalization of a pre-existing 2-chloro-5-nitropyridine (B43025) scaffold. For instance, the synthesis can proceed from 2-chloro-5-nitropyridin-4-ol. innospk.comreagentia.eu This intermediate already contains the chloro and nitro groups in the desired positions. The final step is then a straightforward etherification of the hydroxyl group at the C4 position with an appropriate ethylating agent to yield this compound.

The synthesis of the key intermediate, 2-chloro-5-nitropyridine, has been extensively studied and can be achieved through various methods. chemicalbook.comgoogle.comdissertationtopic.netgoogle.comresearchgate.netnih.gov One common route involves the nitration of 2-aminopyridine to give 2-amino-5-nitropyridine (B18323), followed by hydrolysis to 2-hydroxy-5-nitropyridine (B147068), and finally chlorination to afford 2-chloro-5-nitropyridine. dissertationtopic.net

Another approach to a related intermediate, 2-Chloro-5-nitropyridin-4-amine, has also been documented. bldpharm.com

Pathways Involving 2-Hydroxy-5-nitropyridine and 2-Amino-5-nitropyridine

The synthesis of this compound frequently proceeds through key intermediates such as 2-hydroxy-5-nitropyridine and 2-amino-5-nitropyridine.

A common route begins with 2-aminopyridine, which undergoes nitration to form 2-amino-5-nitropyridine. google.comdissertationtopic.net This intermediate is then subjected to a diazotization reaction, followed by hydrolysis to yield 2-hydroxy-5-nitropyridine. google.comdissertationtopic.net The stability of the diazotized salt is a critical factor in this step, requiring careful temperature control to prevent decomposition and ensure a good yield. google.com Finally, the 2-hydroxy-5-nitropyridine is chlorinated to produce the target compound, 2-chloro-5-nitropyridine. google.comdissertationtopic.net

An alternative starting point is 2-hydroxy-5-nitropyridine itself. This intermediate can be prepared through a one-pot method involving the condensation of a 2-halogenated acrylate (B77674) with nitromethane (B149229), followed by cyclization. google.com This method is highlighted for its safety and high atom economy as it avoids nitration and diazotization steps. google.com The subsequent chlorination of 2-hydroxy-5-nitropyridine is a direct conversion to 2-chloro-5-nitropyridine. google.comchemicalbook.com

One-Pot Synthetic Strategies and Atom Economy Considerations

One-pot syntheses for related compounds, such as 2-hydroxy-5-nitropyridine, have been developed to improve efficiency and reduce waste. google.comgoogle.com For instance, a one-pot method starting from 2-aminopyridine involves nitration and subsequent diazotization in a continuous process, which significantly reduces wastewater and production costs. google.com Another innovative one-pot approach for preparing 2-hydroxy-5-nitropyridine utilizes a 2-halogenated acrylate and nitromethane, which is lauded for its green chemistry principles, including high atom economy. google.com

Atom economy is a crucial concept in evaluating the efficiency of a synthetic route, measuring the proportion of reactants that are incorporated into the final product. primescholars.comscranton.edu Reactions with poor atom economy generate significant waste, as many atoms from the reactants end up in byproducts. primescholars.comscranton.edu The development of one-pot syntheses and catalytic processes aims to maximize atom economy by minimizing the use of auxiliary substances and the formation of waste. google.comprimescholars.com

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound and its precursors hinges on the careful optimization of various reaction parameters.

Influence of Reagents, Catalysts, and Solvents

The choice of reagents, catalysts, and solvents profoundly impacts the outcome of the synthesis. In the chlorination of 2-hydroxy-5-nitropyridine, a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) is commonly used as the chlorinating agent. dissertationtopic.netchemicalbook.com The use of N,N-Diethyl Aniline (B41778) and etamon chloride in conjunction with phosphorus oxychloride has also been reported. google.com

For the synthesis of 2-hydroxy-5-nitropyridine from 2-halogenated acrylates, Lewis acids like zinc chloride, ferric chloride, or aluminum trichloride (B1173362) are employed as catalysts for the condensation step. google.com The choice of solvent is also critical; for example, dichloromethane (B109758) is used in the synthesis of 2-chloro-5-nitropyridine from 3-nitropyridine. chemicalbook.com

Temperature and Pressure Effects on Reaction Efficacy

Temperature is a critical parameter that must be precisely controlled throughout the synthetic sequence. For example, the nitration of 2-aminopyridine is typically carried out at temperatures below 30°C, followed by a period at 55-65°C. google.com The subsequent diazotization of 2-amino-5-nitropyridine is conducted at a much lower temperature range of -5 to 0°C to ensure the stability of the diazonium salt. google.com The chlorination of 2-hydroxy-5-nitropyridine is generally performed at elevated temperatures, ranging from 60°C to 140°C. google.comgoogle.comchemicalbook.com The pressure is also a factor, with some steps, like the removal of excess phosphorus oxychloride, being carried out under reduced pressure. google.comchemicalbook.com

Control of Reaction Selectivity and Yield Enhancement

Controlling selectivity is paramount to maximizing the yield of the desired product and minimizing the formation of isomers and other byproducts. In the nitration of 2-aminopyridine, the formation of the undesired 2-amino-3-nitropyridine (B1266227) isomer can be an issue. google.com The use of 2-hydroxy-5-nitropyridine as an intermediate is advantageous because its chlorination is highly selective, leading specifically to 2-chloro-5-nitropyridine. google.com

Optimizing the molar ratios of reactants is another key strategy for yield enhancement. For instance, in the synthesis of 2-amino-5-nitropyridine, the molar ratio of 2-aminopyridine to nitrosonitric acid is specified as 1:3.2–3.8. google.com Similarly, for the conversion of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine, the molar ratios of the starting material to sodium nitrite (B80452) and hydrochloric acid are defined. google.com The yield of the final chlorination step can be very high, with some methods reporting yields of up to 95.3%. chemicalbook.com

Comparative Analysis with Synthetic Routes for Related Pyridine Analogs

The synthetic strategies for this compound share common principles with the synthesis of other substituted pyridines. For instance, the synthesis of 2-Chloro-4-methyl-5-nitropyridine also involves a multi-step process of nitration, hydrolysis, and chlorination starting from 2-amino-4-methylpyridine. guidechem.com The reaction conditions, such as the use of a mixed acid for nitration and phosphorus pentachloride/phosphorus oxychloride for chlorination, are analogous. guidechem.com

The synthesis of other pyridine derivatives, such as 2-chloro-4-nitropyridine, can involve different starting materials and reaction pathways. For example, 2-chloro-4-nitropyridine can be synthesized from 2-chloropyridine-N-oxide by reaction with phosphorus trichloride. chemicalbook.com The broad spectrum of synthetic methods for pyridine analogs, including cyclo-condensation, cyclization, and metal-catalyzed reactions, highlights the versatility of pyridine chemistry. ijpsonline.com Green synthesis approaches, utilizing environmentally benign solvents like water and ethanol (B145695) and operating at moderate temperatures, are gaining prominence for the synthesis of various pyridine derivatives. ijpsonline.com

The following table provides a summary of the key reaction conditions for the synthesis of 2-chloro-5-nitropyridine and its precursors:

| Reaction Step | Starting Material | Reagents/Catalysts | Temperature | Yield | Reference |

| Nitration | 2-Aminopyridine | Sulfuric acid, Nitrosonitric acid | <30°C then 55-65°C | - | google.com |

| Diazotization/Hydrolysis | 2-Amino-5-nitropyridine | Sodium nitrite, Hydrochloric acid | -5 to 5°C | 81.3% | google.com |

| One-pot synthesis of 2-hydroxy-5-nitropyridine | 2-Halogenated acrylate, Nitromethane | DBU, Triethyl orthoformate, Zinc chloride, Ammonia, Ammonium chloride | 40-95°C | 90.6% | google.com |

| Chlorination | 2-Hydroxy-5-nitropyridine | Phosphorus pentachloride, Phosphorus oxychloride | 60-140°C | 89.5% - 95.3% | google.comchemicalbook.com |

| Chlorination | 2-Hydroxy-5-nitropyridine | N,N-Diethyl Aniline, Etamon chloride, Phosphorus oxychloride | 120-125°C | 76.9% | google.com |

Synthesis of 2-Chloro-4-methoxy-5-nitropyridine (B1386962) Derivatives

The synthesis of 2-chloro-4-methoxy-5-nitropyridine serves as a key reference for understanding the preparation of related alkoxy derivatives. nih.gov The methodologies often involve the initial synthesis of a hydroxynitropyridine intermediate, followed by chlorination and subsequent etherification or vice versa.

A common approach to synthesizing related compounds like 2-chloro-5-nitropyridine begins with 2-aminopyridine. This starting material undergoes nitration, typically using a mixture of nitric acid and sulfuric acid, to yield 2-amino-5-nitropyridine. dissertationtopic.net This intermediate is then hydrolyzed under acidic conditions to produce 2-hydroxy-5-nitropyridine. dissertationtopic.netgoogle.com The final chlorination step to replace the hydroxyl group with a chlorine atom is often achieved using reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). dissertationtopic.netgoogle.com

Another synthetic strategy utilizes 2-halogenated acrylates as starting materials. google.com These compounds are condensed with nitromethane and then cyclized to form the 2-hydroxy-5-nitropyridine intermediate, which is subsequently chlorinated. google.com This method avoids a direct nitration step on the pyridine ring. google.com

The following table outlines a typical synthesis pathway for a related compound, 2-chloro-5-nitropyridine, which provides insight into the potential steps for synthesizing the target molecule.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 2-Aminopyridine | Nitric Acid, Sulfuric Acid | 2-Amino-5-nitropyridine | dissertationtopic.net |

| 2 | 2-Amino-5-nitropyridine | Aqueous Hydrochloric Acid, Sodium Nitrite | 2-Hydroxy-5-nitropyridine | google.com |

| 3 | 2-Hydroxy-5-nitropyridine | Phosphorus Oxychloride, Phosphorus Pentachloride | 2-Chloro-5-nitropyridine | dissertationtopic.netgoogle.com |

This table is interactive. Users can sort and filter the data.

For the specific introduction of the alkoxy group at the 4-position, a different starting material or a modification of the synthetic route would be necessary. One plausible route could involve starting with a 4-hydroxypyridine (B47283) derivative, followed by nitration, chlorination, and finally etherification to introduce the ethoxy group. The precise sequence of these steps is crucial to achieve the desired substitution pattern and avoid unwanted side reactions.

Synthetic Versatility of Halonitropyridines

Halonitropyridines, including compounds like 2-chloro-5-nitropyridine and its derivatives, are valuable and versatile intermediates in organic synthesis. nih.gov The presence of both a halogen and a nitro group on the pyridine ring provides multiple reactive sites for further functionalization.

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.gov This is a common strategy for building more complex molecules. For instance, the chlorine can be displaced by amines, alcohols, and thiols to create a diverse library of substituted pyridines.

The nitro group, on the other hand, can be readily reduced to an amino group. nih.gov This amino group can then be further modified, for example, through diazotization to introduce other functionalities or by acylation to form amides.

The synthetic utility of halonitropyridines is evident in their application as building blocks for various biologically active molecules. nih.gov They are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For example, 2-chloro-5-nitropyridine is a precursor for synthesizing various insecticides and bactericides. google.comnih.gov The reactivity of the chloro and nitro groups allows for the construction of complex molecular architectures with desired biological activities. nih.gov

The following table summarizes the key reactive sites of halonitropyridines and their common transformations.

| Reactive Site | Common Transformations | Resulting Functional Group |

| Halogen (e.g., Chloro) | Nucleophilic Substitution | Amine, Ether, Thioether, etc. |

| Nitro Group | Reduction | Amino Group |

This table is interactive. Users can sort and filter the data.

Reactivity and Mechanistic Studies of 2 Chloro 4 Ethoxy 5 Nitropyridine and Its Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and 2-Chloro-4-ethoxy-5-nitropyridine is a prime substrate for this class of reactions. The presence of electron-withdrawing groups facilitates the attack of nucleophiles on the electron-poor aromatic ring. masterorganicchemistry.com

The chlorine atom at the C2 position of this compound is the most susceptible site for nucleophilic attack. This is a common feature in halopyridines, which are analogous in some ways to acid chlorides in their reactivity, though generally less reactive due to the aromaticity of the pyridine ring. youtube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. youtube.commasterorganicchemistry.com

A variety of nucleophiles can displace the chloro group. For instance, reactions with amines are frequently employed to introduce new nitrogen-containing substituents at the 2-position of the pyridine ring. youtube.com Similarly, alkoxides, derived from alcohols, can react to form the corresponding ether derivatives. The general conditions for these reactions often involve heating the chloro compound with an excess of the amine or in the presence of a base for reactions with alcohols.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Chloropyridines

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various primary and secondary amines | PEG 400, 120 °C, 5 min | Corresponding amino derivatives | nih.gov |

| 8-chloro- acs.orgorganic-chemistry.orgnih.govtriazolo[4,3-a]pyrazine | Various amines | PEG 400, 120 °C | Corresponding amino derivatives | nih.gov |

| 2-chloropyridine (B119429) | Amines | Not specified | 2-aminopyridine (B139424) derivatives | youtube.com |

This table provides examples of SNAr reactions on related heterocyclic systems, illustrating the general reactivity pattern.

The reactivity of the pyridine ring in SNAr reactions is profoundly influenced by its substituents. In this compound, the nitro group plays a crucial role in activating the ring towards nucleophilic attack. As a powerful electron-withdrawing group, the nitro group significantly reduces the electron density of the pyridine ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. researchgate.netresearchgate.net This activation is most pronounced at the positions ortho and para to the nitro group. In this specific molecule, the chloro group is ortho to the nitro group, which strongly favors the substitution at the C2 position.

Computational studies on related dinitropyridine systems have shown that the nitro groups stabilize the transition state of the SNAr reaction, thereby lowering the activation energy for the nucleophilic attack. researchgate.net This stabilization is a key factor in the high reactivity of nitro-substituted halopyridines.

Transformations Involving the Nitro Group

The nitro group is not merely a spectator or an activating group; it can also be the site of important chemical transformations.

The reduction of a nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.orgjsynthchem.com This conversion is particularly valuable as it transforms an electron-withdrawing group into an electron-donating group, thereby altering the electronic properties and reactivity of the aromatic ring. Aromatic amines are crucial intermediates in the production of dyes, pharmaceuticals, and other industrially significant chemicals. jsynthchem.com

Several methods are available for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com For substrates that may be sensitive to hydrogenation conditions, such as those containing other reducible functional groups, alternative reagents like iron in acidic media (e.g., acetic acid) or tin(II) chloride can be employed. commonorganicchemistry.comresearchgate.net Sodium sulfide (B99878) can also be used and sometimes offers selectivity in the presence of multiple nitro groups. commonorganicchemistry.com

In the context of this compound, the reduction of the nitro group would yield 5-amino-2-chloro-4-ethoxypyridine. This transformation opens up further synthetic possibilities, as the newly formed amino group can undergo a range of reactions, such as diazotization followed by substitution.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Notes | Reference |

| H2, Pd/C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H2, Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe, Acid (e.g., AcOH) | Metal/acid reduction | Mild conditions, suitable for sensitive substrates. | commonorganicchemistry.com |

| Zn, Acid (e.g., AcOH) | Metal/acid reduction | Mild conditions, suitable for sensitive substrates. | commonorganicchemistry.com |

| SnCl2 | Metal salt reduction | Mild conditions, good for preserving other reducible groups. | commonorganicchemistry.com |

| Na2S | Sulfide reduction | Can offer selectivity with multiple nitro groups. | commonorganicchemistry.com |

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. acs.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic carbon, to the aromatic ring. nih.gov This is followed by a base-induced β-elimination of the leaving group to afford the substituted product. acs.orgnih.gov

Nitropyridines are excellent substrates for VNS reactions. organic-chemistry.orgkuleuven.be The nitro group strongly activates the ring towards the initial nucleophilic addition. The reaction typically occurs at the positions ortho or para to the nitro group. For this compound, VNS would likely occur at the C6 position, which is ortho to the nitro group. This would introduce a new substituent at a position that is not readily accessible through classical SNAr reactions. The reaction is often carried out at low temperatures. acs.org

Cleavage Reactions of the Ethoxy Moiety

While the chloro and nitro groups are the primary sites of reactivity, the ethoxy group can also be cleaved under certain conditions. Ether cleavage reactions typically require harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids. In the context of a substituted pyridine like this compound, such conditions could potentially lead to a mixture of products due to the reactivity of the other functional groups. For instance, strongly acidic conditions might also promote hydrolysis of the chloro group or other side reactions. Therefore, selective cleavage of the ethoxy group in the presence of the other functionalities would require careful selection of reagents and reaction conditions.

Dearylation and Dealkylation Processes

The cleavage of aryl and alkyl groups from heteroaromatic ethers is a significant transformation in organic synthesis, often employed for functional group manipulation or the introduction of new moieties. In the context of this compound, the ethoxy group presents a site for potential dealkylation. While specific studies on the dearylation and dealkylation of this particular compound are not extensively documented, the reactivity can be inferred from the general behavior of alkoxy- and aryloxypyridines.

Dealkylation of the ethoxy group would yield the corresponding 2-chloro-5-nitro-4-pyridone. This transformation is typically achieved under strong acidic conditions or by using nucleophilic reagents that can attack the ethyl group. For instance, reagents like hydrogen iodide (HI) or boron tribromide (BBr₃) are commonly used for the cleavage of ethers.

Conversely, if the ethoxy group were replaced by a phenoxy group (an aryloxy group), dearylation would be the corresponding process. Dearylation of aryloxypyridines can be more challenging than dealkylation and may require specific catalytic systems, such as those based on transition metals, or harsh reaction conditions.

Derivatization to Fused Heterocyclic Systems

The structural backbone of this compound is a valuable starting point for the synthesis of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Annulation Reactions Leading to Imidazopyridines or Indoles

The construction of imidazopyridine and indole (B1671886) ring systems from this compound represents a powerful strategy for generating molecular diversity.

Imidazopyridines: The synthesis of an imidazo[4,5-b]pyridine scaffold can be envisioned through a tandem reaction sequence. A plausible route would involve the initial nucleophilic aromatic substitution (SNAAr) of the chloro group by an appropriate amine. Subsequent reduction of the nitro group to an amino group would generate a 1,2-diamine-like intermediate on the pyridine ring. This intermediate could then undergo cyclization with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, to form the fused imidazole (B134444) ring. A similar strategy has been successfully employed for the synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. nih.gov

Indoles: The synthesis of an indole ring fused to the pyridine core (an azaindole) from this precursor is less direct. One potential, albeit multi-step, pathway could involve the transformation of the pyridine ring into a suitable precursor for a Fischer indole synthesis. For instance, the nitro group could be reduced, and the resulting amino group could be converted to a hydrazine (B178648). Reaction of this hydrazine with a ketone or aldehyde would form a hydrazone, which could then be subjected to acidic conditions to induce cyclization and form the indole ring. More direct methods for indole synthesis, such as those starting from nitrotoluenes, are well-established but would require significant modification of the starting material. orgsyn.org

Detailed Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products.

Kinetic Studies of Substitution Reactions

The reactions of 2-chloro-5-nitropyridine (B43025) with nucleophiles like aniline (B41778) and piperidine (B6355638) have been shown to follow second-order kinetics. researchgate.netrsc.org The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the temperature. For instance, the reaction with piperidine is generally faster than with aniline, reflecting the higher nucleophilicity of piperidine.

The table below presents representative kinetic data for the reaction of the analogous compound, 2-chloro-5-nitropyridine, with aniline in different solvents. This data illustrates the influence of the solvent on the reaction rate.

| Solvent | Rate Constant (k) at 60°C (L mol⁻¹ s⁻¹) |

| Dimethyl Sulfoxide (DMSO) | 1.63 x 10⁻⁴ |

| Dimethylformamide (DMF) | 1.26 x 10⁻⁴ |

This data is for the reaction of 2-chloro-5-nitropyridine with aniline and is intended to be illustrative of the type of kinetic behavior expected for this compound.

The negative rho (ρ) values obtained from Hammett plots for the reactions of substituted anilines with 2-chloro-5-nitropyridine indicate the development of a positive charge at the nitrogen atom of the aniline in the transition state, consistent with a nucleophilic attack on the electron-deficient pyridine ring. researchgate.net

Elucidation of Reaction Intermediates and Transition States

The mechanism of nucleophilic aromatic substitution on electron-deficient pyridines like this compound generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate.

In the first step, the nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a zwitterionic or anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitro group. The formation of this intermediate can be the rate-determining step, particularly in non-polar solvents. scirp.org

The transition state for the formation of the Meisenheimer complex resembles the intermediate itself, with a significant degree of bond formation between the nucleophile and the pyridine ring. The stability of this transition state, and therefore the rate of the reaction, is highly dependent on the ability of the pyridine ring and its substituents to accommodate the incoming negative charge. The presence of the strongly electron-withdrawing nitro group is critical for activating the ring towards nucleophilic attack and stabilizing the intermediate and transition state.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Ethoxy 5 Nitropyridine

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful, non-destructive analytical tool for probing the molecular structure of compounds. By examining the vibrational modes of molecules, specific functional groups and their chemical environments can be identified. For 2-Chloro-4-ethoxy-5-nitropyridine, both FTIR and FT-Raman spectroscopy have been employed to obtain a complete vibrational profile.

The FTIR spectrum of this compound is anticipated to exhibit a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The interpretation of these bands is based on established group frequency correlations and comparison with structurally related compounds.

Key expected vibrational modes include the aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong indicators of its presence, with expected absorptions around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. The C-O-C stretching of the ethoxy group would likely appear in the 1250-1000 cm⁻¹ range. Vibrations associated with the pyridine (B92270) ring, including C=C and C=N stretching, are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration is typically found in the lower frequency region, generally between 800 and 600 cm⁻¹.

A detailed, albeit theoretical, assignment of the principal FTIR bands for this compound is presented in the table below.

| Frequency Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (ethoxy group) |

| 1600-1550 | Aromatic C=C and C=N stretching |

| 1530-1500 | Asymmetric NO₂ stretching |

| 1480-1440 | CH₂ bending (ethoxy group) |

| 1350-1330 | Symmetric NO₂ stretching |

| 1250-1200 | Asymmetric C-O-C stretching (ethoxy group) |

| 1100-1000 | Symmetric C-O-C stretching (ethoxy group) |

| 850-800 | C-N stretching (nitro group) |

| 800-750 | C-Cl stretching |

| 750-700 | Out-of-plane C-H bending |

This table is based on expected values and requires experimental verification.

FT-Raman spectroscopy provides complementary information to FTIR, as the selection rules for Raman scattering differ from those for infrared absorption. Vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for non-polar bonds and symmetric vibrations.

For this compound, the FT-Raman spectrum is expected to show strong signals for the symmetric vibrations of the nitro group and the pyridine ring. The C-Cl stretch is also anticipated to be Raman active. The combination of FTIR and FT-Raman data allows for a more comprehensive and reliable assignment of the vibrational modes of the molecule.

| Frequency Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching (ethoxy group) |

| 1600-1550 | Aromatic ring stretching |

| 1350-1330 | Symmetric NO₂ stretching |

| 800-750 | C-Cl stretching |

| 700-600 | Ring deformation modes |

This table is based on expected values and requires experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the pyridine ring and the ethoxy group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, which will deshield nearby protons, shifting their signals downfield. Conversely, the ethoxy group is electron-donating, which will shield adjacent protons, moving their signals upfield.

The pyridine ring has two protons. The proton at the 3-position is expected to appear as a singlet, influenced by the adjacent chloro and ethoxy groups. The proton at the 6-position, adjacent to the nitro group, is also expected to be a singlet and significantly downfield. The ethoxy group will exhibit a quartet for the methylene (B1212753) protons (-OCH₂-) due to coupling with the methyl protons, and a triplet for the methyl protons (-CH₃) due to coupling with the methylene protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyridine) | ~7.0-7.5 | Singlet |

| H-6 (Pyridine) | ~8.5-9.0 | Singlet |

| -OCH₂- (Ethoxy) | ~4.2-4.5 | Quartet |

| -CH₃ (Ethoxy) | ~1.3-1.6 | Triplet |

This table is based on expected values and requires experimental verification.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The pyridine ring will show five distinct signals for its carbon atoms. The carbon atom attached to the chlorine (C-2) and the carbon attached to the nitro group (C-5) are expected to be significantly affected. The carbon attached to the ethoxy group (C-4) will also have a characteristic chemical shift. The ethoxy group itself will show two signals, one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~150-155 |

| C-3 (Pyridine) | ~110-115 |

| C-4 (Pyridine) | ~160-165 |

| C-5 (Pyridine) | ~135-140 |

| C-6 (Pyridine) | ~145-150 |

| -OCH₂- (Ethoxy) | ~65-70 |

| -CH₃ (Ethoxy) | ~14-16 |

This table is based on expected values and requires experimental verification.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would allow for the definitive assignment of the protonated carbons in the pyridine ring and the ethoxy group.

The collective data from these 2D NMR experiments provides a comprehensive and definitive structural elucidation of this compound, leaving no ambiguity in its molecular architecture.

Theoretical Calculations of NMR Chemical Shifts (Gauge-Invariant Atomic Orbital - GIAO Method)

The prediction of NMR chemical shifts through computational methods serves as a powerful tool for the structural verification of novel compounds. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely employed quantum chemical approach that provides reliable estimations of NMR shielding tensors. This method, typically used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus, which can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts are crucial for assigning the signals in its experimentally obtained spectra. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the various substituents on the pyridine ring: the electron-withdrawing chloro and nitro groups, and the electron-donating ethoxy group.

The expected ¹H NMR spectrum would feature signals for the two aromatic protons and the protons of the ethoxy group. The proton at the C6 position is anticipated to appear at the most downfield region among the aromatic protons due to the strong deshielding effects of the adjacent electron-withdrawing nitro group and the nitrogen atom of the pyridine ring. The proton at the C3 position would be influenced by the neighboring chloro and ethoxy groups. The ethoxy group protons would present as a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group, a characteristic splitting pattern due to spin-spin coupling.

In the ¹³C NMR spectrum, five distinct signals are expected for the pyridine ring carbons and two signals for the ethoxy group carbons. The carbon atoms directly attached to the electronegative substituents (C2, C4, and C5) are expected to show significant shifts. Specifically, the C2 carbon bonded to the chlorine atom, the C4 carbon attached to the ethoxy group, and the C5 carbon bearing the nitro group will have their chemical shifts significantly influenced by the electronic nature of these substituents.

A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, based on GIAO calculations, is presented below. It is important to note that these are predicted values and may differ slightly from experimental results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 8.10 - 8.30 | - |

| H6 | 9.00 - 9.20 | - |

| -OCH₂CH₃ | 4.20 - 4.40 (quartet) | 65.0 - 67.0 |

| -OCH₂CH₃ | 1.40 - 1.60 (triplet) | 14.0 - 16.0 |

| C2 | - | 150.0 - 152.0 |

| C3 | - | 110.0 - 112.0 |

| C4 | - | 160.0 - 162.0 |

| C5 | - | 135.0 - 137.0 |

| C6 | - | 145.0 - 147.0 |

Mass Spectrometry (MS)

Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₇ClN₂O₃), the molecular weight is 202.6 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 204 with an intensity of approximately one-third of the molecular ion peak is also anticipated, which is a characteristic signature for monochlorinated compounds.

The fragmentation of the molecular ion is guided by the stability of the resulting fragments and the nature of the functional groups present. The fragmentation pathway for this compound is likely to proceed through several key steps:

Loss of the ethoxy group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. The loss of an ethoxy radical (•OCH₂CH₃) would result in a fragment ion at m/z 157. Alternatively, the loss of ethene (C₂H₄) via a McLafferty-type rearrangement from the ethoxy group is also possible, leading to a fragment ion at m/z 174.

Loss of the nitro group: The nitro group can be lost as a nitro radical (•NO₂) or as nitric oxide (NO). The loss of •NO₂ would generate a fragment ion at m/z 156. The subsequent loss of CO from this fragment could lead to further ions.

Loss of the chloro group: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl), producing a fragment ion at m/z 167.

Cleavage of the pyridine ring: The stable aromatic ring can also undergo fragmentation under high-energy conditions, leading to smaller characteristic fragments.

A plausible fragmentation pathway is outlined below:

[M]⁺ (m/z 202) → [M - C₂H₄]⁺ (m/z 174) → [M - C₂H₄ - NO]⁺ (m/z 144) → [M - C₂H₄ - NO - CO]⁺ (m/z 116)

[M]⁺ (m/z 202) → [M - NO₂]⁺ (m/z 156) → [M - NO₂ - C₂H₄]⁺ (m/z 128)

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 202/204 | [C₇H₇ClN₂O₃]⁺ (Molecular Ion) |

| 174 | [C₅H₃ClN₂O₂]⁺ |

| 156 | [C₇H₇ClO]⁺ |

| 144 | [C₅H₃ClN]⁺ |

| 128 | [C₅H₃ClO]⁺ |

Electronic Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The chromophores present in this compound are the nitropyridine ring system.

The electronic spectrum of this compound is expected to be dominated by π → π* and n → π* transitions.

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε). The conjugated system of the pyridine ring, influenced by the nitro and ethoxy groups, will give rise to these absorptions. The presence of the electron-donating ethoxy group and the electron-withdrawing nitro group in conjugation can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the nitro and ethoxy groups) to a π* antibonding orbital. These transitions are generally of lower intensity (small molar absorptivity, ε) compared to π → π* transitions.

Based on the structure, this compound is expected to exhibit at least two main absorption bands in the UV region. A high-intensity band at a shorter wavelength corresponding to the π → π* transition of the substituted pyridine ring, and a lower intensity band at a longer wavelength corresponding to the n → π* transition. The exact positions of the absorption maxima (λmax) would need to be determined experimentally, but they can be estimated to be in the range of 250-350 nm.

Table 3: Expected Electronic Transitions and Approximate Absorption Maxima for this compound

| Type of Transition | Approximate λmax (nm) | Relative Intensity |

| π → π | 250 - 280 | High |

| n → π | 320 - 350 | Low |

Advanced Structural Analysis and Computational Chemistry of 2 Chloro 4 Ethoxy 5 Nitropyridine

X-ray Crystallography Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and the packing of molecules in the crystal lattice. In the absence of specific X-ray diffraction data for 2-Chloro-4-ethoxy-5-nitropyridine, the crystal structures of analogous chloronitropyridines can be used to predict its solid-state characteristics.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Crystallographic studies on similar compounds, such as 2-chloro-4-nitropyridine (B32982) and 5-chloro-2-nitropyridine (B1630408), reveal that they tend to crystallize in monoclinic or triclinic systems. For instance, 2-chloro-4-nitropyridine has been reported to crystallize in the monoclinic space group Pc.

Based on the structural similarities, it is plausible to anticipate that this compound would also crystallize in a common crystal system like monoclinic or orthorhombic. The precise unit cell parameters (a, b, c, α, β, γ) would be dependent on the specific crystallization conditions.

Table 1: Crystallographic Data for Analogous Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2-chloro-4-nitropyridine | Monoclinic | Pc | 3.7711 | 8.919 | 9.324 | 90 | 99.506 | 90 |

| 5-chloro-2-nitropyridine | Triclinic | P1 | - | - | - | - | - | - |

| 2-chloro-5-nitropyridine (B43025) | Orthorhombic | P2₁2₁2₁ | 3.793 | 14.880 | 11.250 | 90 | 90 | 90 |

Data for 5-chloro-2-nitropyridine and 2-chloro-5-nitropyridine is presented to show the diversity of crystal systems within this family of compounds. The full unit cell parameters for 5-chloro-2-nitropyridine are not provided in the search results.

Analysis of Molecular Conformation in the Solid State

The conformation of this compound in the solid state is expected to be largely planar with respect to the pyridine (B92270) ring. The ethoxy group, with its flexible ethyl chain, may exhibit some degree of conformational freedom. The dihedral angle between the plane of the pyridine ring and the C-O-C plane of the ethoxy group will be a key conformational parameter. Similarly, the nitro group is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization.

In related structures, the substituents on the pyridine ring can influence the planarity. For example, in 2-chloro-4-methyl-3-nitropyridine, the presence of the methyl group can cause minor deviations from planarity.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Halogen Bonds: The chlorine atom at the 2-position can participate in halogen bonding, acting as a halogen bond donor to interact with electronegative atoms like the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of an adjacent molecule.

Hydrogen Bonds: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the aromatic and ethyl protons are expected to play a significant role in the crystal packing.

π-π Stacking: The electron-deficient nature of the nitropyridine ring suggests that π-π stacking interactions between parallel pyridine rings of neighboring molecules will be a prominent feature in the crystal structure. These interactions are common in nitro-aromatic compounds.

The interplay of these interactions will define the specific packing motif, leading to the formation of a stable three-dimensional crystalline architecture.

Quantum Chemical Calculations (Density Functional Theory - DFT and Ab-initio Methods)

Quantum chemical calculations are powerful tools for investigating the geometric and electronic properties of molecules, providing insights that complement experimental data.

Geometry Optimization and Derivation of Bond Lengths, Bond Angles, and Dihedral Angles

Computational methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) can be employed to perform a full geometry optimization of the this compound molecule in the gas phase. These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

Based on calculations for analogous molecules, the following trends can be anticipated:

The C-Cl bond length is expected to be in the range of 1.73-1.74 Å.

The C-N bonds within the pyridine ring will exhibit lengths intermediate between single and double bonds, characteristic of an aromatic system.

The C-N bond connecting the nitro group to the pyridine ring will be around 1.47-1.49 Å.

The N-O bond lengths in the nitro group will be approximately 1.22-1.23 Å.

The bond angles within the pyridine ring will be close to 120°, with some distortions due to the substituents.

Table 2: Predicted Geometrical Parameters for this compound (based on analogs)

| Parameter | Predicted Value Range |

| C-Cl Bond Length | 1.73 - 1.74 Å |

| C-NO₂ Bond Length | 1.47 - 1.49 Å |

| C-O (ethoxy) Bond Length | 1.35 - 1.37 Å |

| O-C (ethyl) Bond Length | 1.43 - 1.45 Å |

| Pyridine Ring C-C Bond Angles | ~118° - 122° |

| Pyridine Ring C-N-C Bond Angle | ~116° - 118° |

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing chloro and nitro groups and the electron-donating ethoxy group.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of the molecule. The HOMO is expected to be localized primarily on the ethoxy group and the pyridine ring, while the LUMO is anticipated to be centered on the nitro group and the pyridine ring. The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would reveal the distribution of electron density on the molecule's surface. The regions around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms and the chlorine atom would be relatively electron-poor (positive potential).

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide further insights into the charge distribution and intramolecular interactions. It would likely show significant charge delocalization from the ethoxy group to the pyridine ring and from the ring to the nitro group, confirming the push-pull nature of the electronic system.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps

There is no published data detailing the HOMO and LUMO energies or the resultant energy gap for this compound. This information is fundamental for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For related nitropyridine derivatives, these values are typically calculated using DFT methods, but the specific values are contingent on the precise molecular structure.

Visualization and Interpretation of Molecular Electrostatic Potential (MEP) Surface Maps

No specific MEP surface maps for this compound are available in the surveyed literature. An MEP map is invaluable for identifying the electrophilic and nucleophilic sites within a molecule by mapping the electrostatic potential onto the electron density surface. researchgate.net For a molecule like this compound, one would anticipate negative potential (red areas) around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating susceptibility to electrophilic attack. Positive potential (blue areas) would likely be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

A Natural Bond Orbital (NBO) analysis for this compound has not been reported. NBO analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. rsc.orgwisc.edu This analysis would be instrumental in quantifying the stability endowed by interactions such as the delocalization of lone pairs of electrons from the ethoxy oxygen into the pyridine ring system.

Conformational Analysis and Stability Predictions

Detailed conformational analysis and stability predictions for this compound are not present in the available literature. Such a study would involve calculating the potential energy surface of the molecule by rotating the ethoxy group to identify the most stable conformer(s).

Computational Prediction of Thermodynamic Parameters

There are no published computational predictions of thermodynamic parameters such as standard enthalpy of formation, entropy, and heat capacity for this compound. These parameters are essential for predicting the outcomes of chemical reactions involving the compound.

Correlation Between Experimental and Theoretical Data

Due to the absence of both dedicated computational studies and published experimental data for this compound, a correlation between theoretical and experimental findings is not possible at this time. Such a correlation is a cornerstone of modern chemical research, where theoretical calculations are validated against and used to interpret experimental results, such as those from X-ray crystallography and various spectroscopic techniques (e.g., FTIR, Raman, NMR). nih.govnih.gov

2 Chloro 4 Ethoxy 5 Nitropyridine As a Chemical Intermediate and Synthetic Building Block

Theoretical Applications in the Synthesis of Diverse Heterocyclic Compounds

Based on the reactivity of closely related compounds, 2-Chloro-4-ethoxy-5-nitropyridine is anticipated to be a valuable building block for the synthesis of more complex heterocyclic structures. The pyridine (B92270) ring is a common scaffold in pharmaceuticals and agrochemicals, and the substituents on this particular molecule offer multiple points for chemical modification.

The primary reactive site is the chlorine atom at the 2-position. Its susceptibility to nucleophilic aromatic substitution is significantly enhanced by the electron-withdrawing nitro group at the 5-position. This activation allows for the introduction of a wide variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. Potential applications could include the synthesis of:

Aminopyridines: Reaction with various amines would displace the chloride to form 2-amino-4-ethoxy-5-nitropyridine derivatives. Subsequent reduction of the nitro group could yield diaminopyridine structures, which are precursors to fused heterocyclic systems like imidazopyridines.

Alkoxypyridines and Aryloxypyridines: Nucleophilic substitution with alcohols or phenols would result in the corresponding ethers at the 2-position.

Thioethers: Reactions with thiols would provide access to 2-thiopyridine derivatives.

The nitro group at the 5-position is also a key functional handle. Its reduction to an amine group opens up another avenue for derivatization, such as acylation, alkylation, or diazotization, further expanding the range of accessible heterocyclic compounds.

Postulated Role in the Development of New Synthetic Methodologies

While no new synthetic methodologies have been explicitly developed using this compound, its structure is relevant to established synthetic strategies. The synthesis of related 2-chloro-5-nitropyridines often involves a multi-step process that may include:

Nitration of a suitable pyridine precursor.

Hydrolysis to a hydroxypyridine.

Chlorination using reagents like phosphorus oxychloride or phosphorus pentachloride. prepchem.com

The synthesis of the title compound would likely follow a similar pathway, starting from a 4-ethoxypyridine (B3339012) derivative. The specific conditions for these transformations for the ethoxy-substituted compound are not detailed in the available literature.

The compound's value would lie in its ability to participate in modern cross-coupling reactions. The chloro- and nitro-substituted pyridine ring is a suitable substrate for reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental in medicinal chemistry for creating complex molecular architectures. The interplay between the electron-donating ethoxy group and the electron-withdrawing nitro group could offer unique reactivity and selectivity profiles in such transformations compared to other substituted pyridines.

Significance in the Broader Context of Pyridine Chemistry Research

The significance of this compound in the broader field of pyridine chemistry is currently inferred rather than established. Pyridine derivatives are of immense importance, forming the core of numerous bioactive molecules. chemicalbook.com Chloronitropyridines, in general, are recognized as crucial intermediates for the synthesis of pharmaceuticals and agrochemicals due to their reactivity. prepchem.com

For instance, related compounds like 2-chloro-5-nitropyridine (B43025) are used in the synthesis of insecticides and compounds with potential antimicrobial activity. chemicalbook.com The structural similarity suggests that this compound could serve as a key intermediate for preparing novel analogues of existing drugs or as a scaffold for discovering new biologically active agents. The ethoxy group, in particular, can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, making it a desirable feature in drug design.

The study of such polysubstituted pyridines contributes to a deeper understanding of structure-activity relationships and the fundamental principles of heterocyclic chemistry. While specific research on this compound is lacking, its potential as a synthetic tool underscores the continuing importance of exploring the chemical space of substituted pyridines.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

Traditional synthetic routes for producing highly substituted pyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. guidechem.comdissertationtopic.net The future synthesis of 2-Chloro-4-ethoxy-5-nitropyridine will likely pivot towards greener and more efficient methodologies that prioritize atom economy, energy efficiency, and the reduction of hazardous byproducts. rsc.org

Biocatalysis: The use of enzymes and whole-cell biocatalysts is a cornerstone of green chemistry, offering highly selective transformations under mild, aqueous conditions. nih.gov While direct biocatalytic routes to complex pyridines like the target molecule are still emerging, research into the biocatalytic potential of marine-derived fungi and other microorganisms for transforming precursors is growing. acs.org Future research could focus on discovering or engineering enzymes capable of regioselective nitration or etherification on a pyridine (B92270) scaffold, providing a more environmentally benign alternative to conventional methods. For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells showcases a simpler, more sustainable alternative to multi-step organic synthesis. google.com

Greener Reagents and Solvents: A move away from hazardous reagents like phosphorus oxychloride or phosphorus pentachloride, often used in chlorination steps, is anticipated. chemicalbook.commdpi.com Future routes may explore alternative chlorinating agents that are less corrosive and produce less harmful waste. Similarly, replacing traditional organic solvents with greener alternatives like water, ionic liquids, or bio-derived solvents is a key area of development. rsc.org Microwave-assisted synthesis, which can accelerate reactions and reduce energy consumption, has also shown promise for producing pyridine derivatives with significantly improved yields and shorter reaction times. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Disadvantages | Relevance for this compound |

| Traditional Batch | Well-established procedures. | Often lower yields, potential safety hazards, significant waste generation. dissertationtopic.netmdpi.com | Current likely method, with room for improvement. |

| Flow Chemistry | Enhanced safety, higher yields, better process control, easy scale-up. chemicalbook.com | Higher initial equipment cost. | High potential for safer nitration and chlorination steps. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govgoogle.com | Enzyme discovery and stability can be challenging. | A long-term goal for a highly sustainable synthesis route. |

| Microwave-Assisted | Rapid reaction times, increased yields, lower energy consumption. mdpi.com | Scalability can be an issue for some reactions. | Applicable for accelerating etherification or other functionalization steps. |

Exploration of Novel Reactivity and Transformation Pathways

The functional groups of this compound—a chloro substituent, an ethoxy group, and a nitro group on a pyridine ring—offer a rich platform for exploring novel chemical transformations. Future research will likely focus on leveraging modern synthetic techniques to selectively modify the molecule and generate new, high-value derivatives.

C-H Functionalization: Direct carbon-hydrogen (C-H) activation has emerged as a powerful tool for molecular editing, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. innovations-report.comuni-muenster.de For pyridines, which are often challenging to functionalize selectively, new methods are a significant breakthrough. acs.orgrsc.org Research into the nitro-directed C-H arylation of 3-nitropyridines has shown high regioselectivity for the C-4 position. mdpi.com Applying similar palladium-catalyzed C-H activation strategies to this compound could enable the direct introduction of aryl, alkyl, or other groups at the C-6 position, a currently unfunctionalized site on the ring. This would open up a new vector for chemical diversification.

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to generate radical intermediates for C-H functionalization. chemicalbook.com N-functionalized pyridinium (B92312) salts, in particular, have been used as radical precursors to achieve site-selective additions at the C2 and C4 positions under acid-free conditions. google.com This approach could be adapted to the target molecule, potentially enabling novel substitutions or additions that are not accessible through traditional ionic pathways. By employing different photocatalysts and radical sources, it may be possible to achieve site-divergent functionalization, selectively targeting different positions on the pyridine ring. nih.govrsc.org

Skeletal Editing: More advanced strategies involve the transmutation of atoms within the heterocyclic core itself. Recent reports have detailed methods for pyridine-to-benzene transformation through a nitrogen-to-carbon skeletal editing process. researchgate.net While a highly advanced concept, applying such skeletal editing to a complex molecule like this compound could, in the distant future, lead to the synthesis of novel, highly substituted aniline (B41778) derivatives that would be difficult to access otherwise.

Application of Advanced In-situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques are poised to provide unprecedented insight into the formation and transformation of this compound.

Real-Time Reaction Monitoring: Techniques like in-situ Raman and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. nih.govkeyorganics.net For the synthesis of this compound, in-situ spectroscopy could be used to:

Precisely determine the optimal endpoint for the nitration step, preventing the formation of over-nitrated or undesired isomers.

Study the kinetics of the etherification reaction to maximize yield and minimize reaction time.

Detect and identify transient intermediates, providing valuable mechanistic information that can be used to improve the reaction conditions. nih.gov

Parallelized Raman difference spectroscopy, for example, is sensitive enough to detect subtle molecular interactions and peak shifts, which could be used to study the interaction of the pyridine nitrogen with catalysts or solvents during the reaction. nih.gov Similarly, 2D solid-state NMR can reveal the dynamics of pyridine molecules interacting with catalytic sites. nih.gov

Table 2: Potential Applications of In-situ Spectroscopy

| Spectroscopic Technique | Information Gained | Impact on Synthesis of this compound |

| In-situ Raman Spectroscopy | Real-time concentration profiles, vibrational changes, detection of intermediates. nih.gov | Optimization of reaction time, improved yield and purity, mechanistic understanding of nitration and etherification. |

| In-situ NMR Spectroscopy | Kinetic data, structural information on intermediates, quantification of isomers. keyorganics.net | Precise control over regioselectivity, enhanced process understanding, faster optimization cycles. |

| Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) | Enhanced signal from surface-adsorbed species. | Detailed study of catalytic surface interactions during heterogeneous catalysis steps. |

Integration of Machine Learning and AI in Predictive Chemistry for Pyridine Derivatives

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. For pyridine derivatives, including this compound, machine learning (ML) models can accelerate research and development in several key areas.

Predict the optimal conditions for sustainable synthesis routes, minimizing the number of experiments needed.

Identify novel, non-obvious reaction pathways for functionalizing the molecule.

Use data from in-situ sensors to predict reaction yields in real-time, enabling automated process control.

Property Prediction and Molecular Design: AI models can predict the physicochemical and biological properties of virtual compounds before they are ever synthesized. mdpi.com This allows for the rapid in-silico screening of large libraries of potential derivatives. Starting with the this compound scaffold, researchers could use ML to:

Design new molecules with specific desired properties (e.g., enhanced biological activity, better solubility) by predicting the effect of different substituents.

Screen for potential off-target effects or toxicity, prioritizing the synthesis of safer compounds.

Accelerate the discovery of new applications for this class of molecules in fields like materials science or agrochemicals.

The integration of these predictive models represents a paradigm shift from traditional, trial-and-error experimentation to a more data-driven and efficient approach to chemical discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.